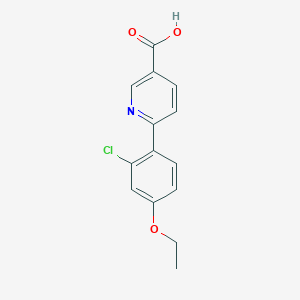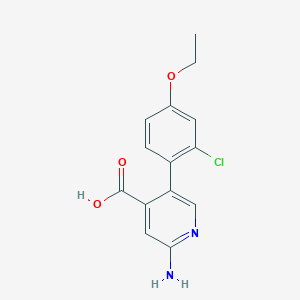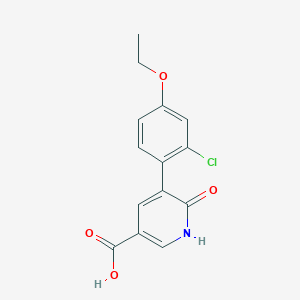
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloro-4-ethoxyphenyl)picolinic acid (CEPA) is an organic compound that has been studied extensively for its potential applications in scientific research. It is an aromatic compound composed of a six-membered ring of two carbon atoms, two chlorine atoms, and two ethoxy groups. CEPA has been studied for its potential use in drug synthesis, as a catalyst, and for its biochemical and physiological effects.
Mechanism of Action
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been studied for its potential mechanism of action. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% may also act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as E. coli, and to inhibit the replication of certain viruses, such as HIV. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has also been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is easily synthesized, and the reaction yields a high purity product. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is also stable and non-toxic, making it safe to use in laboratory experiments. However, 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is not soluble in water, making it difficult to use in aqueous solutions.
Future Directions
The potential applications of 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% are still being explored. Future research may focus on its potential use in the synthesis of new drugs, its potential mechanism of action, and its potential effects on the human body. Additionally, 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% may be studied for its potential use in the synthesis of polymers and other materials. Finally, 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% may be studied for its potential use in imaging and diagnostics.
Synthesis Methods
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is synthesized by a condensation reaction between 2-chloro-4-ethoxyphenol and 1-picolinic acid. This reaction is catalyzed by an acid, such as hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction yields 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% in a yield of 95%.
Scientific Research Applications
6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a catalyst in organic synthesis reactions, as a reagent for detecting the presence of certain compounds, and as a fluorescent probe for imaging. 6-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has also been used in the synthesis of drugs, such as antifungal agents, and in the synthesis of polymers.
properties
IUPAC Name |
6-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-9-6-7-10(11(15)8-9)12-4-3-5-13(16-12)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORMCHXMFAMHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=CC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














